molecular formula C17H15Cl2NO2 B5477656 3-[3-(2,3-dichlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone

3-[3-(2,3-dichlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B5477656
M. Wt: 336.2 g/mol
InChI Key: HNCIRQITIAECON-CSKARUKUSA-N
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Description

3-[3-(2,3-dichlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a methylacryloyl group, and a pyridinone ring

Properties

IUPAC Name

3-[(E)-3-(2,3-dichlorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-9-7-11(3)20-17(22)14(9)16(21)10(2)8-12-5-4-6-13(18)15(12)19/h4-8H,1-3H3,(H,20,22)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCIRQITIAECON-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=C(C(=CC=C2)Cl)Cl)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-dichlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-dichlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[3-(2,3-dichlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[3-(2,3-dichlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2,3-dichlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is unique due to its specific combination of functional groups and its potential for diverse applications. Its dichlorophenyl group provides stability, while the methylacryloyl and pyridinone groups offer reactivity and versatility in chemical reactions.

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